molecular formula C18H17N3OS B2760697 N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1172059-56-1

N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2760697
CAS No.: 1172059-56-1
M. Wt: 323.41
InChI Key: COKBZEZCQSXDPH-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group linked to a 2,3-dimethylphenyl substituent and a phenylamino moiety at the 2-position of the thiazole ring. Thiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, antitumor, and kinase-inhibitory properties. The structural uniqueness of this compound lies in the combination of a dimethyl-substituted aromatic ring and the phenylamino-thiazole core, which may enhance lipophilicity and intermolecular interactions compared to simpler analogs .

The carboxamide group and aromatic substituents are critical for target binding, solubility, and metabolic stability.

Properties

IUPAC Name

2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-6-10-15(13(12)2)20-17(22)16-11-23-18(21-16)19-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBZEZCQSXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : 2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₇N₃OS
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 1172059-56-1

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring and phenyl substituents can enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating various thiazole derivatives, compounds with similar structures demonstrated IC₅₀ values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat cells. The presence of methyl groups on the phenyl ring was noted to increase activity significantly .
  • Mechanistic Insights :
    • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Studies

  • Mycobacterium tuberculosis : Some thiazole derivatives have shown promising activity against this pathogen, with selectivity indices indicating potential for further development .
  • Resistance Profiles : The compound's structural modifications have been linked to enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, indicating its potential as a scaffold for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ (µg/mL)Notes
AnticancerA-431 (human epidermoid carcinoma)1.98Significant cytotoxicity observed
AnticancerJurkat (human T-cell leukemia)1.61Enhanced by methyl substitutions
AntibacterialStaphylococcus aureusNot specifiedEffective against resistant strains
AntibacterialEnterococcus faeciumNot specifiedPotential for developing new antibiotics

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications in the thiazole ring and phenyl substituents can enhance cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

  • Cytotoxicity Against Human Cell Lines :
    • A study demonstrated that N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide showed significant cytotoxicity against the A-431 human epidermoid carcinoma cell line with an IC₅₀ value of 1.98 µg/mL and against Jurkat T-cell leukemia with an IC₅₀ of 1.61 µg/mL .
  • Mechanistic Insights :
    • The compound's mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways, which has been observed in various studies focusing on thiazole derivatives .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against several pathogens.

Antibacterial Studies

  • Activity Against Mycobacterium tuberculosis :
    • Some thiazole derivatives have shown promising activity against Mycobacterium tuberculosis, with selectivity indices indicating potential for further development into effective treatments for tuberculosis .
  • Resistance Profiles :
    • The compound has demonstrated effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a scaffold for developing new antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineIC₅₀ (µg/mL)Notes
AnticancerA-431 (human epidermoid carcinoma)1.98Significant cytotoxicity observed
AnticancerJurkat (human T-cell leukemia)1.61Enhanced by methyl substitutions
AntibacterialStaphylococcus aureusNot specifiedEffective against resistant strains
AntibacterialEnterococcus faeciumNot specifiedPotential for developing new antibiotics

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group characteristics between N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide and related compounds:

Compound Class Core Structure Key Substituents/Functional Groups Biological/Physicochemical Implications Reference
Target Compound Thiazole - 2-Phenylamino
- 4-Carboxamide (2,3-dimethylphenyl)
Enhanced lipophilicity; potential kinase inhibition -
Triazole-thiones [7–9] () 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
- Thione tautomer (C=S)
Higher polarity due to sulfonyl groups; possible antimicrobial activity
1,3,4-Thiadiazoles () Thiadiazole - Trichloroethyl
- Phenylcarbamatothioyl
Increased electrophilicity; antitumor/antiviral potential
Acetamide Derivatives () Acetamide - Chloro
- Methoxy/alkyl-substituted phenyl
Pesticide applications; structural rigidity
Thiophene-carboxamide () Thiophene + Thiadiazole - Thiadiazol-4-ylphenyl
- Thiophene-2-carboxamide
Mixed electronic effects; possible dual heterocyclic activity

Key Observations :

  • Heterocyclic Core : The thiazole ring in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity compared to the more polar triazole () or electron-deficient thiadiazole ().
Spectral and Physicochemical Properties
  • IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1660 cm⁻¹) aligns with ’s hydrazinecarbothioamides (1663–1682 cm⁻¹), whereas triazole-thiones lack this band .
  • Lipophilicity : The 2,3-dimethylphenyl group increases logP compared to ’s thiadiazolylphenyl-thiophene analog, which has higher polarity due to additional nitrogen atoms.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Thiazole core : A 2-(phenylamino)thiazole scaffold.
  • Carboxamide group : N-linked to a 2,3-dimethylphenyl moiety at position 4.

Retrosynthetically, the compound is derived from:

  • Step 1 : Construction of the thiazole ring via Hantzsch thiazole synthesis.
  • Step 2 : Hydrolysis of the ester to a carboxylic acid.
  • Step 3 : Carboxamide formation via coupling with 2,3-dimethylaniline.

Synthetic Routes and Experimental Procedures

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized through the condensation of N-phenylthiourea with a brominated ketone ester. This method is widely reported for analogous structures.

Preparation of Ethyl 2-(Phenylamino)Thiazole-4-Carboxylate

Reagents :

  • N-Phenylthiourea (1.52 g, 10 mmol)
  • Ethyl 2-bromoacetoacetate (2.21 g, 10 mmol)
  • Anhydrous ethanol (50 mL)

Procedure :

  • Dissolve N-phenylthiourea and ethyl 2-bromoacetoacetate in ethanol.
  • Reflux the mixture at 80°C for 12 hours.
  • Cool to room temperature, pour into ice water, and filter the precipitate.
  • Recrystallize from ethanol to yield a yellow solid.

Yield : 68–72%.
Characterization :

  • 1H NMR (CDCl3) : δ 1.35 (t, 3H, –CH2CH3), 4.30 (q, 2H, –CH2CH3), 6.98–7.45 (m, 5H, Ar–H), 8.20 (s, 1H, thiazole-H5).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).
Hydrolysis to 2-(Phenylamino)Thiazole-4-Carboxylic Acid

Reagents :

  • Ethyl 2-(phenylamino)thiazole-4-carboxylate (2.64 g, 10 mmol)
  • 2M NaOH (20 mL)
  • Ethanol (30 mL)

Procedure :

  • Reflux the ester with NaOH in ethanol for 4 hours.
  • Acidify with HCl (1M) to pH 2–3.
  • Filter and dry the precipitate.

Yield : 85–90%.
Characterization :

  • 1H NMR (DMSO-d6) : δ 7.10–7.60 (m, 5H, Ar–H), 8.45 (s, 1H, thiazole-H5), 12.20 (s, 1H, –COOH).
  • IR (KBr) : 1680 cm⁻¹ (C=O acid).

Carboxamide Formation

The carboxylic acid is activated and coupled with 2,3-dimethylaniline using carbodiimide chemistry.

Coupling with 2,3-Dimethylaniline

Reagents :

  • 2-(Phenylamino)thiazole-4-carboxylic acid (2.20 g, 10 mmol)
  • 2,3-Dimethylaniline (1.21 g, 10 mmol)
  • EDC (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol)
  • Acetonitrile (50 mL)

Procedure :

  • Suspend the acid in acetonitrile.
  • Add EDC and HOBt, stir for 30 minutes.
  • Add 2,3-dimethylaniline and stir for 24 hours at room temperature.
  • Concentrate under reduced pressure, wash with NaHCO3 (5%), and recrystallize from EtOAc/hexane.

Yield : 55–60%.
Characterization :

  • 1H NMR (CDCl3) : δ 2.25 (s, 6H, –CH3), 6.95–7.50 (m, 8H, Ar–H), 8.35 (s, 1H, thiazole-H5), 10.10 (s, 1H, –NH).
  • 13C NMR : δ 20.5 (–CH3), 121.5–140.0 (Ar–C), 165.0 (C=O).

Optimization and Challenges

Reaction Efficiency

  • Hantzsch Step : Higher yields (70–75%) are achieved using anhydrous conditions and stoichiometric bromoketone.
  • Coupling Step : Excess EDC/HOBt (1.2 eq) improves yields to 65%.

Purification

  • Recrystallization : Ethanol/water mixtures yield pure thiazole intermediates.
  • Column Chromatography : Silica gel (hexane/EtOAc 7:3) resolves carboxamide byproducts.

Spectroscopic Data Summary

Property Data
Molecular Formula C₁₈H₁₇N₃OS
Molecular Weight 323.41 g/mol
Melting Point 178–180°C
1H NMR (CDCl3) δ 2.25 (s, 6H), 6.95–7.50 (m, 8H), 8.35 (s, 1H), 10.10 (s, 1H)
IR (KBr) 3350 (N–H), 1650 (C=O), 1595 (C=N) cm⁻¹
LC-MS (m/z) 324.1 [M+H]+

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces Hantzsch reaction time to 30 minutes, though yields remain comparable (70%).

One-Pot Approach

Combining Hantzsch and coupling steps in a single pot minimizes intermediate isolation, but lowers yield (50%) due to side reactions.

Mechanistic Insights

Hantzsch Thiazole Formation

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Carbodiimide Coupling

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Q & A

Q. Key Methodological Considerations :

  • Use anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize reaction times.

How can reaction yields be optimized during the coupling of thiazole-4-carboxylic acid with aromatic amines?

Advanced Question
Yield optimization relies on:

  • Catalyst selection : Copper(I) iodide and (S)-proline enhance coupling efficiency in Ullmann-type reactions (e.g., 70–78% yields in ) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol-water mixtures facilitate precipitation of intermediates .
  • Stoichiometric ratios : A 1.2:1 molar ratio of carboxylic acid to amine minimizes unreacted starting material .

Example : In , compound 108 achieved 78% yield by hydrolyzing an ethyl ester precursor (method G) before coupling with 4,4-difluorocyclohexylamine (method A).

What analytical techniques are critical for structural confirmation of thiazole carboxamides?

Basic Question

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.78 ppm in ) and confirms amide bond formation (N-H signals at δ 11.43 ppm) .
  • ESI-MS : Validates molecular weight (e.g., m/z 489.2 for compound 69 in ) .
  • HPLC : Ensures purity (>98% in ) using C18 columns and acetonitrile-water gradients .

Data Interpretation Tip : Cross-reference NMR splitting patterns with substituent effects (e.g., fluorine substituents in cause distinct 19F coupling).

How can contradictions in spectroscopic data during structural elucidation be resolved?

Advanced Question
Contradictions arise from:

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering NMR signals. Use 2D NMR (COSY, HSQC) to resolve ambiguity .
  • Impurity peaks : Compare HPLC retention times with synthetic intermediates (e.g., unreacted carboxylic acid in ).
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., used crystallography to validate benzimidazole-thiazole hybrids) .

Case Study : In , compound 29 showed expected 1H NMR shifts despite steric hindrance from the 2,3-dimethylphenyl group, confirmed by NOESY correlations.

What strategies improve regioselectivity in thiazole ring functionalization?

Advanced Question

  • Directing groups : Electron-withdrawing groups (e.g., carboxamide) direct electrophilic substitution to the C5 position of the thiazole .
  • Metal catalysis : Palladium-mediated C-H activation enables selective arylation at C2 or C5 (see for Suzuki coupling analogs) .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyl carbamate in ) to control functionalization sequences .

Example : achieved selective coupling at the thiazole-4-carboxamide position by hydrolyzing ethyl esters (method G) before introducing the cyclohexylamine moiety.

How are structure-activity relationship (SAR) studies designed for thiazole carboxamide derivatives?

Advanced Question
SAR strategies include:

  • Substituent variation : Modify the phenylamino group (e.g., electron-donating vs. withdrawing groups) to assess impact on bioactivity (e.g., antitumor activity in ) .
  • Isosteric replacement : Replace the thiazole ring with oxadiazole or pyrimidine (see for oxadiazole-thienopyrimidine hybrids) .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina in ) to predict binding interactions with target proteins .

Data-Driven Design : In , fluorinated cyclohexyl groups (compounds 66–70 ) were introduced to enhance metabolic stability and lipophilicity.

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